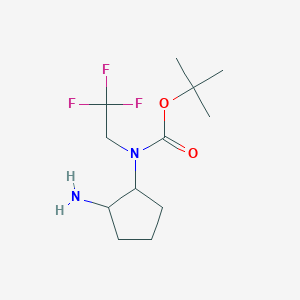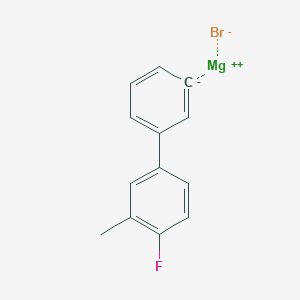
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a fluorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with a magnesium halide, such as magnesium bromide. This reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This compound can interact with various molecular targets, including nucleophiles and electrophiles, through its aromatic ring and magnesium center.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-fluoro-2-methylbenzene;bromide
- Magnesium;1-fluoro-4-phenylbenzene;bromide
- Magnesium;2-methyl-4-phenylbenzene;bromide
Uniqueness
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents with the magnesium center makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H10BrFMg |
|---|---|
Peso molecular |
289.43 g/mol |
Nombre IUPAC |
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XXZNLAKWJTZENT-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
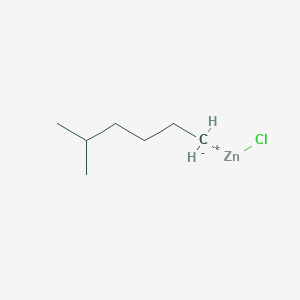
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
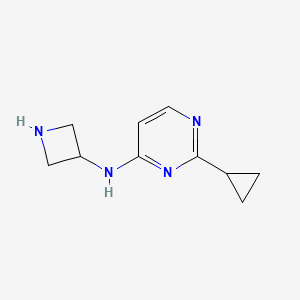
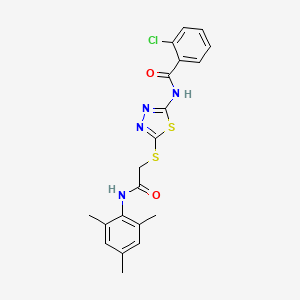
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
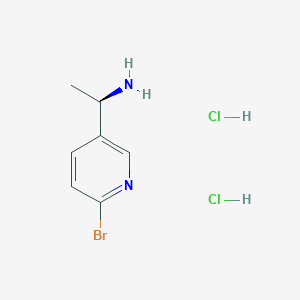

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
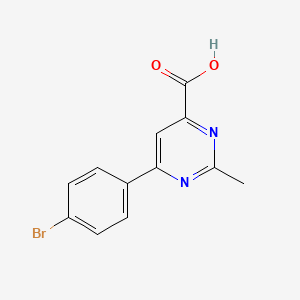

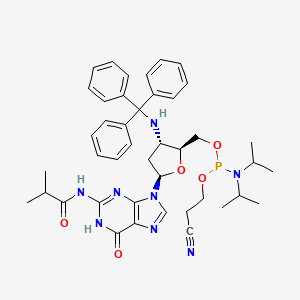
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
